methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate
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Overview
Description
Methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate, also known as Methyl APO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a derivative of the amino acid proline and is widely used in the synthesis of peptides and proteins.
Mechanism Of Action
The mechanism of action of methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate APO is not fully understood, but it is believed to act as a proline mimic in peptides and proteins. It is thought to stabilize the peptide backbone and enhance the conformational stability of the molecule. This can lead to improved binding affinity and enzymatic activity.
Biochemical And Physiological Effects
Methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate APO has been shown to have various biochemical and physiological effects. It has been reported to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate APO has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
Methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate APO has several advantages for lab experiments. It is easy to synthesize, cost-effective, and has a high purity. It is also stable under a range of conditions, making it suitable for a variety of applications. However, methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate APO has some limitations, such as its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate APO. One potential application is in the development of new drugs for Alzheimer's disease. methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate APO has shown promise in inhibiting the aggregation of amyloid beta peptides, which are a hallmark of the disease. Another potential application is in the development of new catalysts for asymmetric synthesis. methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate APO has been shown to be an effective chiral auxiliary, and further research could lead to the development of new catalysts with improved selectivity and efficiency.
Conclusion:
In conclusion, methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate is a chemical compound with significant potential in scientific research. Its simple synthesis method, stability, and potential applications make it a popular choice for various experiments. Further research on methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate APO could lead to the development of new drugs and catalysts with important applications in medicine and chemistry.
Synthesis Methods
Methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate APO is synthesized from the reaction of 2-acetylpyrrolidine and 2-oxazoline in the presence of a base. The reaction yields methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate APO as a white crystalline solid with a purity of over 99%. The synthesis method is simple and cost-effective, making it a popular choice for the production of methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate APO in large quantities.
Scientific Research Applications
Methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate APO has various potential applications in scientific research. It is widely used in the synthesis of peptides and proteins due to its ability to protect the amine group of proline during the peptide bond formation process. methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate APO is also used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction.
properties
IUPAC Name |
methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-8(17)16-5-3-4-12(16)11-7-9(20-15-11)6-10(14)13(18)19-2/h7,10,12H,3-6,14H2,1-2H3/t10?,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCMWXOKADMCSS-TVKKRMFBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=NOC(=C2)CC(C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1C2=NOC(=C2)CC(C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isoxazolepropanoic acid, 3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-, methyl ester |
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